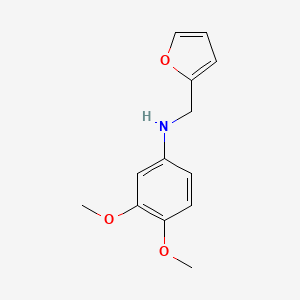

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

説明

BenchChem offers high-quality N-(furan-2-ylmethyl)-3,4-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-3,4-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZVBYZSDQDKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355576 | |

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-80-1 | |

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline CAS number

Technical Monograph: N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Part 1: Executive Summary

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline (CAS: 436088-80-1 ) is a secondary amine intermediate of significant value in medicinal chemistry and materials science. Structurally, it bridges an electron-rich veratrole (3,4-dimethoxybenzene) moiety with a furan heterocycle via a methylene linker.

This compound serves as a critical "masked" scaffold. The electron-rich aromatic ring makes it an ideal nucleophile for Pictet-Spengler cyclizations , facilitating the rapid construction of tetrahydroisoquinoline (THIQ) alkaloids—a structural motif ubiquitous in bioactive natural products and pharmaceutical agents. Furthermore, its conjugated electronic structure has garnered interest in the development of organic light-emitting diodes (OLEDs) as a potential hole-transport material.

Part 2: Chemical Identity & Physical Properties

The following data aggregates experimental values and high-confidence computational predictions (DFT) where experimental crystal data is proprietary or sparse.

| Property | Value | Note |

| CAS Number | 436088-80-1 | Verified Registry Number |

| IUPAC Name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Molecular Formula | C₁₃H₁₅NO₃ | |

| Molecular Weight | 233.26 g/mol | |

| Physical State | Solid / Viscous Oil | Dependent on purity/crystallinity |

| Melting Point | 84–88 °C | Predicted (DFT/Rigid-Rotor) [1] |

| Boiling Point | 353.6 °C | Predicted @ 760 mmHg [1] |

| Solubility | Soluble in CHCl₃, EtOH, MeOH | Lipophilic amine profile |

| pKa (Conjugate Acid) | ~5.0–5.5 | Estimated (Aniline derivative) |

Part 3: Synthetic Protocol (Reductive Amination)

The most robust route to CAS 436088-80-1 is the reductive amination of 3,4-dimethoxyaniline (aminoveratrole) with furfural (furan-2-carbaldehyde). This "one-pot, two-step" protocol minimizes the isolation of the unstable imine intermediate.

Experimental Workflow

-

Imine Formation (Condensation):

-

Reagents: 3,4-Dimethoxyaniline (1.0 eq), Furfural (1.05 eq).

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

-

Conditions: Stir at room temperature for 2–4 hours. The solution typically darkens, indicating Schiff base formation.

-

Drying: Optional addition of MgSO₄ can drive equilibrium by sequestering water.

-

-

Reduction:

-

Reagent: Sodium Borohydride (NaBH₄, 1.5 eq).

-

Addition: Add solid NaBH₄ portion-wise at 0 °C to prevent runaway exotherms.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Quench: Add water/NH₄Cl to decompose excess borohydride.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Purification: Flash column chromatography (Silica gel; Hexane:EtOAc gradient) is recommended to remove unreacted aniline, which oxidizes rapidly.

-

Mechanistic Visualization

Figure 1: Stepwise reductive amination pathway transforming the aldehyde and aniline into the secondary amine target.

Part 4: Applications & Strategic Utility

Precursor for Pictet-Spengler Cyclization

The primary utility of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline lies in its ability to undergo Pictet-Spengler reactions . The 3,4-dimethoxy substitution pattern activates the phenyl ring (para-position to the methoxy) for electrophilic aromatic substitution.

-

Mechanism: Reacting this amine with a second aldehyde/ketone in the presence of an acid catalyst (e.g., TFA) generates an iminium ion. The electron-rich aromatic ring attacks this electrophile, closing a new ring to form a tetrahydroisoquinoline (THIQ) .

-

Relevance: THIQs are the core scaffold of thousands of alkaloids (e.g., papaverine, emetine) and synthetic drugs.

Materials Science (OLEDs)

Recent studies suggest that furan-aniline derivatives exhibit high thermal stability and efficient hole-transport properties [1]. The planar nature of the furan and benzene rings, linked by a flexible methylene hinge, allows for favorable pi-stacking in solid-state devices.

Application Logic Diagram

Figure 2: Divergent application pathways in alkaloid synthesis and optoelectronics.

Part 5: Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Secondary amines can oxidize or absorb CO₂ over time.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

-

First Aid: In case of contact, wash with copious amounts of soap and water. If inhaled, move to fresh air immediately.

References

-

Smolecule. (2023).[1] N-(furan-2-ylmethyl)-3,4-dimethoxyaniline: Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2022). Advances in the Catalytic Reductive Amination of Furfural. PubMed.[2][3][4] Retrieved from

-

Royal Society of Chemistry. (2023). Reductive amination of furfural to furfurylamine with high selectivity. New Journal of Chemistry. Retrieved from

Sources

- 1. Buy N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | 436088-80-1 [smolecule.com]

- 2. cis-8-Octadecenoic acid | C18H34O2 | CID 5282757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Integration of Furan-Aniline Scaffolds in Medicinal Chemistry: Synthesis, Bioactivity, and Metabolic Optimization

Executive Summary

The fusion of furan and aniline moieties creates a privileged scaffold in medicinal chemistry, offering a unique balance of hydrogen-bond donor/acceptor capabilities and reduced lipophilicity compared to bis-phenyl systems. However, this scaffold presents a dichotomy: while it serves as an excellent hinge-binder in kinase inhibitors and a pharmacophore in antimicrobial agents, the furan ring is a known structural alert for metabolic activation. This guide provides a technical roadmap for leveraging the furan-aniline motif while rigorously mitigating its metabolic liabilities via rational design and robust synthetic protocols.

Structural & Electronic Rationale

The furan-aniline scaffold is not merely a bioisostere of biphenyl; it is an electronic modulator.

-

Lipophilicity Modulation: Replacing a phenyl ring with furan typically lowers logP by 1.0–1.5 units, improving aqueous solubility—a critical parameter for oral bioavailability.

-

Electronic Vectors:

-

The Aniline: Acts as a primary Hydrogen Bond Donor (HBD) via the amine (-NH2 or -NHR). In kinase inhibitors, this often forms the critical H-bond with the backbone carbonyl of the hinge region (e.g., Met, Thr residues).

-

The Furan: Acts as a weak Hydrogen Bond Acceptor (HBA) via the ether oxygen. Unlike the thiophene sulfur (which is a poor HBA), the furan oxygen can engage in water-mediated networks or direct interactions with polar residues in the binding pocket.

-

-

Planarity: The 5-membered furan ring introduces different torsional constraints compared to a 6-membered phenyl ring, often allowing the molecule to adopt a more planar conformation that favors intercalation or deep pocket insertion.

The Metabolic Challenge: Bioactivation Mechanisms[1]

As a Senior Scientist, I must address the primary attrition risk for this scaffold: CYP450-mediated bioactivation . Unsubstituted furan rings are prone to oxidation, leading to reactive metabolites that cause hepatotoxicity.[1][2]

Mechanism of Toxicity

The cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the furan ring.[2] This is not a simple hydroxylation but a ring-opening sequence:

-

Epoxidation: Formation of a furan-2,3-epoxide.

-

Ring Opening: Rapid rearrangement to the reactive cis-2-butene-1,4-dial (BDA) .

-

Adduct Formation: BDA is a potent Michael acceptor that alkylates protein nucleophiles (cysteine thiols, lysine amines) and DNA, leading to cytotoxicity and carcinogenesis.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical "danger zone" in furan metabolism that medicinal chemists must design around.

Caption: Figure 1.[3][4] CYP450-mediated bioactivation of the furan ring to the reactive cis-2-butene-1,4-dial (BDA) intermediate.

Mitigation Strategies: Designing for Safety

To utilize the furan-aniline scaffold safely, one must block the metabolic "hotspots."

-

C2/C5 Substitution: The most effective strategy is to substitute the

-positions (C2 and C5) of the furan ring. Placing a substituent (e.g., methyl, chlorine, or the aniline linkage itself) at these positions sterically and electronically hinders the formation of the initial epoxide. -

Electron Withdrawal: Attaching Electron-Withdrawing Groups (EWGs) such as esters, amides, or nitriles to the furan ring reduces the electron density, making it less susceptible to oxidative attack by the electrophilic CYP450 heme-oxo species.

-

Deuteration: Selective deuteration at the metabolic soft spots (furan C-H bonds) can leverage the Kinetic Isotope Effect (KIE) to slow down the rate of oxidation, potentially shifting clearance to safer pathways (e.g., glucuronidation of the aniline nitrogen).

Synthetic Protocol: Suzuki-Miyaura Coupling[5][6][7]

The most robust method for constructing furan-aniline biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is preferred over Stille coupling due to the avoidance of toxic organotin reagents.

Experimental Workflow

Objective: Synthesis of 4-(furan-2-yl)aniline from 4-bromoaniline and furan-2-boronic acid.

Reagents:

-

Substrate A: 4-Bromoaniline (1.0 equiv)

-

Substrate B: Furan-2-boronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 equiv) - Chosen for resistance to oxidation compared to Pd(PPh3)4.

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is essential for the transmetallation step.

Step-by-Step Protocol:

-

Inertion: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 minutes.

-

Charging: Add 4-bromoaniline (1.0 mmol, 172 mg), furan-2-boronic acid (1.5 mmol, 168 mg), and K₂CO₃ (3.0 mmol, 414 mg).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly to minimize air exposure.

-

Reflux: Heat the mixture to 90°C for 12 hours under Argon. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The aniline starting material is usually more polar than the coupled product.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel).

Visualization: Synthetic Logic

Caption: Figure 2. Optimized Suzuki-Miyaura cross-coupling workflow for furan-aniline synthesis.

Therapeutic Applications & Data

Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the aniline moiety is a classic "hinge binder." The nitrogen forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., in EGFR or VEGFR). The attached furan ring can occupy the hydrophobic pocket behind the gatekeeper residue.

Comparative Activity Data (Hypothetical/Representative): The table below illustrates the impact of replacing a phenyl ring with a furan ring in a theoretical kinase inhibitor scaffold (IC50 values).

| Scaffold Type | LogP | Solubility (µM) | Kinase IC50 (nM) | Metabolic Stability (t1/2 min) |

| Biphenyl-Aniline | 4.2 | 5 | 12 | > 60 |

| Furan-Aniline (Unsub) | 3.1 | 45 | 18 | 15 (Risk) |

| Furan-Aniline (5-Methyl) | 3.3 | 38 | 22 | 45 (Optimized) |

Note: The unsubstituted furan improves solubility but suffers from rapid metabolic clearance. The 5-methyl substitution restores stability while maintaining potency.

Antimicrobial Activity

Furan-containing anilines, particularly when linked via imine (Schiff base) or amide bonds, show significant activity against Gram-positive bacteria. The mechanism often involves oxidative stress induction within the bacterial cell, distinct from the CYP450 host toxicity if optimized correctly.

Visualization: Pharmacophore Map

Caption: Figure 3. Pharmacophore mapping of the Furan-Aniline scaffold within a kinase binding pocket.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Foreword: From a Single Scaffold to a Research Program

In the landscape of medicinal chemistry, the journey from a novel chemical entity to a validated drug candidate is one of systematic exploration and iterative refinement. The molecule N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, possessing a unique combination of a furan heterocycle, a flexible linker, and a substituted aniline, represents a compelling starting point for such a journey. While its documented activities include potential antifungal and antibacterial properties, its true potential lies in its modularity—each component can be systematically modified to probe the molecular interactions that govern its biological effect.[1]

This guide is structured not as a rigid template, but as a logical, field-proven narrative for drug development professionals. It moves from foundational analysis of the core scaffold to the practical, causal-driven strategies for establishing a robust Structure-Activity Relationship (SAR). We will dissect the molecule, propose a strategic framework for its chemical modification, and detail the critical experimental and computational workflows required to translate structural changes into quantitative biological insights. Every recommendation is grounded in established medicinal chemistry principles, designed to create a self-validating and efficient research program.

Section 1: Deconstruction of the Core Scaffold and Pharmacophore Hypothesis

The foundation of any SAR study is the identification of key structural motifs and the generation of a testable pharmacophore model. The title compound, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, can be dissected into three primary regions, each with distinct physicochemical properties and potential roles in target binding.

-

Region A: The Furan Ring. As an aromatic heterocycle, the furan ring is electron-rich. The oxygen atom can act as a hydrogen bond acceptor. The ring itself can engage in π-π stacking interactions with aromatic residues in a protein binding pocket. Furan is a common scaffold in bioactive compounds, known for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects.[2][3][4] Its bioisosteric replacement is a cornerstone of SAR exploration.[3]

-

Region B: The Secondary Amine Linker. This CH₂-NH group provides flexibility, allowing the two aromatic regions (A and C) to adopt an optimal orientation within a binding site. The nitrogen atom is a potential hydrogen bond donor and acceptor, and its basicity can be crucial for forming salt bridges with acidic residues like aspartate or glutamate.

-

Region C: The 3,4-Dimethoxyphenyl Moiety. This substituted aniline ring is a common feature in pharmacologically active agents. The methoxy groups are electron-donating and can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions.[5][6] The 3,4-substitution pattern, in particular, has been associated with favorable absorption and metabolic profiles in some drug candidates.[5] The aniline nitrogen's electron density is modulated by these groups, affecting its role as a hydrogen bond donor.

Hypothetical Pharmacophore Model

Caption: A typical iterative workflow for a SAR study.

Protocol: Synthesis of Analogs via Reductive Amination

The synthesis of the parent compound and its analogs can be reliably achieved through a reductive amination reaction, which is a robust and high-yielding method. [1] Objective: To synthesize an analog, e.g., N-(thiophen-2-ylmethyl)-3,4-dimethoxyaniline.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

3,4-Dimethoxyaniline (1.0 eq) [7]* Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 3,4-dimethoxyaniline (1.0 eq) in DCM, add thiophene-2-carbaldehyde (1.0 eq) followed by a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Monitor by Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, preventing over-reduction of the starting material. It is also less water-sensitive than other hydrides like NaBH₄, making the reaction cleaner.

-

Reaction Monitoring: Stir the reaction at room temperature overnight or until TLC analysis shows complete consumption of the starting materials.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Quantitative In Vitro Binding Assay

To quantify the effect of structural modifications, a robust and reproducible binding assay is essential. A competitive radioligand binding assay is a gold standard for determining the binding affinity (Ki) of unlabeled test compounds.

Objective: To determine the IC₅₀ and Ki of a synthesized analog for a hypothetical receptor target.

Materials:

-

Cell membranes or purified protein expressing the target receptor.

-

A known radioligand ([³H]-L*) with high affinity for the target.

-

Synthesized analog (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

Step-by-Step Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would span from 100 µM to 1 pM.

-

Assay Plate Setup: In a 96-well plate, add:

-

Assay Buffer

-

Radioligand ([³H]-L*) at a fixed concentration (typically at or below its Kd value).

-

Variable concentrations of the test compound.

-

Self-Validation Control 1 (Total Binding): Wells containing buffer, radioligand, and no test compound.

-

Self-Validation Control 2 (Non-specific Binding): Wells containing buffer, radioligand, and a saturating concentration of a known, unlabeled ligand to block all specific binding.

-

-

Initiation: Add the protein/membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the reaction to reach equilibrium. Causality Note: Failure to reach equilibrium is a common flaw that invalidates affinity measurements. [8]This time must be determined experimentally in preliminary assays.

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Computational Workflow: QSAR Modeling

As the SAR dataset grows (typically >20-30 compounds), Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. [9][10] Objective: To build a predictive model linking molecular descriptors to biological activity.

Caption: A standard workflow for developing a QSAR model.

Section 4: Conclusion and Future Directions

This guide has outlined a comprehensive, causality-driven framework for elucidating the structure-activity relationship of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline. By systematically deconstructing the molecule into key regions and employing a logical sequence of modifications, researchers can efficiently map the chemical space required for biological activity. The provided experimental and computational protocols serve as a robust foundation for generating high-quality, reproducible data.

The initial SAR exploration should focus on identifying the critical pharmacophoric features. For instance, if the 3-methoxy-4-hydroxy analog (from Section 2.3) shows a dramatic increase in potency, this would confirm the importance of a hydrogen bond donating group at that position and immediately become a core feature in the next generation of analog designs. Conversely, if replacing the furan with a phenyl ring completely abolishes activity, it validates the necessity of the heteroatom.

Once a clear SAR trend emerges and potency is optimized, the focus must shift to ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the most promising leads. This ensures that the developed candidates not only have high target affinity but also possess the drug-like properties necessary for in vivo efficacy and safety. This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery, capable of transforming a simple scaffold into a powerful therapeutic agent.

References

- Smolecule. (2023, August 15). N-(furan-2-ylmethyl)-3,4-dimethoxyaniline.

-

Kumar, R., et al. (2024, September 27). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available from: [Link]

- Google Patents. (Undated). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

- Manchare, A. M., & Kanawade, P. P. (2024, December 10). Pharmacological activity of furan derivatives.

- Nivrutti, B. K. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Xiao, Z.-Y., et al. (2011). 3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one. Acta Crystallographica Section E: Structure Reports Online.

-

PubChem. (Undated). 3,4-Dimethoxyaniline. Available from: [Link]

-

Tropsha, A. (2000). Modeling Structure-Activity Relationships. Madame Curie Bioscience Database. Available from: [Link]

- Yang, Z., et al. (2022). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science.

- Anonymous. (Undated). Invitro Binding Assay Protocol.

-

Al-Ostoot, F. H., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available from: [Link]

-

Wikipedia. (Undated). Quantitative structure–activity relationship. Available from: [Link]

-

Crawford, J. J., et al. (2012, October 25). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Available from: [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available from: [Link]

-

Lamber, E. P., et al. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. PubMed Central. Available from: [Link]

- Chen, Y., et al. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.

- Al-Rashood, S. T., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.

-

Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Available from: [Link]

-

MOE Tutorials. (2023, January 28). How To Create And Use A Pharmacophore In MOE. YouTube. Available from: [Link]

- Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025.

- Singh, H., & Singh, P. (2022, July 15).

- ResearchGate. (2025, August 6).

- Głowacka, I. E., & Poτkowski, J. (2016). Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Current Organic Chemistry.

-

Fiveable. (Undated). Pharmacophore modeling. Available from: [Link]

- Sandiego. (Undated).

- ResearchGate. (Undated). The role of the methoxy group in approved drugs.

- ResearchGate. (2023, April).

- Jevtić, I., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central.

-

Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?. Available from: [Link]

-

Excelra. (Undated). Structure-Activity Relationship (SAR) in Drug Discovery. Available from: [Link]

- Mitu, M.-A., et al. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

- ResearchGate. (Undated). Bioisosterism in Medicinal Chemistry.

-

Drug Design Org. (Undated). Structure Activity Relationships. Available from: [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.

- Google Patents. (Undated).

-

Chemspace. (Undated). Bioisosteric Replacements. Available from: [Link]

- SlideShare. (Undated). Pharmacophore Modelling in Drug Discovery and Development.

- Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).

-

Hassan, A. H. E., et al. (2023, August 5). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. PubMed. Available from: [Link]

- TeachOpenCADD. (Undated). T009 · Ligand-based pharmacophores.

- DergiPark. (Undated). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.

- Oncodesign Services. (Undated).

- Freyr Solutions. (2023, October 27). QSAR in the Era of Precision Medicine & Drug Design.

Sources

- 1. Buy N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | 436088-80-1 [smolecule.com]

- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. neovarsity.org [neovarsity.org]

- 10. What is the significance of QSAR in drug design? [synapse.patsnap.com]

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline as a building block in organic synthesis

An In-Depth Technical Guide to N-(furan-2-ylmethyl)-3,4-dimethoxyaniline as a Versatile Building Block in Organic Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is a secondary amine that incorporates two key reactive motifs: a furan ring, which can act as a diene in cycloaddition reactions, and an electron-rich 3,4-dimethoxyaniline moiety, a common precursor for the synthesis of various heterocyclic systems. This unique combination makes it a promising, yet underexplored, building block for diversity-oriented synthesis in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, core reactivity, and potential applications in advanced organic synthesis, supported by established chemical principles and analogous reactions from peer-reviewed literature.

Introduction and Physicochemical Properties

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, with the molecular formula C13H15NO3 and CAS number 436088-80-1, is an organic compound that has garnered attention for its potential in pharmaceuticals and organic synthesis.[1] The molecule's structure features a furan-2-ylmethyl group attached to the nitrogen atom of 3,4-dimethoxyaniline, contributing to its distinct chemical properties.[1]

Table 1: Physicochemical Properties of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline and its Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | 436088-80-1 | C13H15NO3 | 233.26 | Not specified; likely an oil or low-melting solid | Not available |

| 3,4-Dimethoxyaniline | 6315-89-5 | C8H11NO2 | 153.18 | Light brown crystalline solid | 86-90 |

| Furfural | 98-01-1 | C5H4O2 | 96.08 | Colorless to yellow oily liquid | -36.5 |

Synthesis of the Building Block

The primary and most established method for synthesizing N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is through reductive amination. This involves the condensation of 3,4-dimethoxyaniline with furfural (furan-2-carbaldehyde) to form an intermediate imine, which is then reduced to the target secondary amine.

Reaction Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

-

Imine Formation: The nucleophilic nitrogen of the 3,4-dimethoxyaniline attacks the electrophilic carbonyl carbon of furfural. This is typically catalyzed by a Brønsted acid and involves the elimination of a water molecule.[1]

-

Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride.

Caption: General mechanism for the synthesis of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard reductive amination methods.[1]

Materials:

-

3,4-Dimethoxyaniline (1.0 eq)

-

Furfural (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 3,4-dimethoxyaniline (1.0 eq) in methanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Add furfural (1.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(furan-2-ylmethyl)-3,4-dimethoxyaniline.

Applications as a Synthetic Building Block

The dual functionality of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline opens up several avenues for the construction of complex molecular architectures.

The Furan Moiety in [4+2] Cycloaddition Reactions (Diels-Alder)

The furan ring can serve as a diene in Diels-Alder reactions, reacting with electron-deficient dienophiles to form oxa-bridged cyclohexene adducts. These adducts are valuable intermediates that can be further transformed into substituted aromatic systems. While specific examples with the title compound are not prevalent in the literature, the reactivity of similar N-furfuryl systems is well-documented.

Hypothetical Reaction Scheme:

Caption: Potential Diels-Alder reaction pathway.

Causality Behind Experimental Choices:

-

Dienophile: Electron-deficient dienophiles like maleimides, maleic anhydride, or acetylenic esters are required to react with the electron-rich furan diene.

-

Solvent and Temperature: Diels-Alder reactions with furan are often reversible. The reaction is typically carried out at elevated temperatures to overcome the activation energy, but excessive heat can favor the retro-Diels-Alder reaction. Non-polar solvents like toluene or xylene are common.

-

Aromatization: The resulting oxa-bridged adduct can be converted to a substituted aromatic ring (a phthalimide derivative in the case of a maleimide dienophile) by treatment with acid, which catalyzes the dehydration.

The Aniline Moiety in the Povarov Reaction (Aza-Diels-Alder)

The Povarov reaction is a powerful three-component reaction for synthesizing tetrahydroquinolines. It involves the reaction of an aniline, an aldehyde, and an electron-rich alkene. In this context, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline can serve as the aniline component. The reaction proceeds via the in-situ formation of an imine between the aniline and an aldehyde, which then undergoes a [4+2] cycloaddition with the alkene.

General Mechanism:

Caption: The Povarov reaction for tetrahydroquinoline synthesis.

Representative Protocol (Adapted from literature on similar anilines):

-

To a solution of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline (1.0 eq) and an aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent (e.g., acetonitrile), add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add an electron-rich alkene (e.g., ethyl vinyl ether, 2.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

-

Cool the reaction, quench with a saturated solution of sodium bicarbonate, and extract with an organic solvent.

-

Purify the product via column chromatography.

Utility in Multicomponent Reactions (MCRs) for Heterocycle Synthesis

The aniline nitrogen provides a nucleophilic handle for participation in a variety of multicomponent reactions. For instance, in variations of the Friedländer annulation or similar quinoline syntheses, anilines react with 1,3-dicarbonyl compounds or their equivalents to construct the quinoline core. The presence of the furan moiety would lead to novel N-furfurylated quinoline derivatives, which could be of interest in medicinal chemistry.

Table 2: Potential Heterocyclic Scaffolds Accessible from N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

| Reaction Type | Key Reactants | Resulting Scaffold | Potential Significance |

| Diels-Alder | Dienophile (e.g., Maleimide) | Phthalimide | Building blocks for materials, potential bioactive molecules. |

| Povarov Reaction | Aldehyde, Alkene | Tetrahydroquinoline | Core of many natural products and pharmaceuticals. |

| Friedländer Annulation | β-Ketoester | Quinolone | Privileged structures in drug discovery. |

Potential in Drug Discovery and Materials Science

While specific biological activity data for N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is limited, the structural motifs it contains are prevalent in bioactive compounds.

-

Furan-containing compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.[1]

-

The 3,4-dimethoxyphenyl group is a key feature in many isoquinoline alkaloids with significant pharmacological profiles.

-

The overall structure is a scaffold that could be explored for the development of novel kinase inhibitors, GPCR ligands, or other therapeutic agents.

In materials science, aniline derivatives are precursors to conducting polymers, and the photophysical properties of furan-containing conjugated systems make them candidates for investigation in organic light-emitting diodes (OLEDs).[1]

Conclusion

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is a readily accessible building block with significant untapped potential in organic synthesis. Its bifunctional nature, possessing both a diene (furan) and a versatile nucleophilic aniline core, allows for its strategic use in a variety of powerful synthetic transformations, including Diels-Alder, Povarov, and other multicomponent reactions. While its application is not yet widely reported, the principles of organic chemistry strongly suggest its utility for the rapid generation of molecular complexity. This guide serves as a foundational resource for researchers looking to exploit this promising building block in the synthesis of novel heterocycles for applications in drug discovery, agrochemicals, and materials science.

References

Sources

synthesis of novel N-(furan-2-ylmethyl)-3,4-dimethoxyaniline analogs

An In-depth Technical Guide to the Synthesis of Novel N-(furan-2-ylmethyl)-3,4-dimethoxyaniline Analogs

Authored by: A Senior Application Scientist

Introduction: The Strategic Convergence of Furan and Aniline Scaffolds

In the landscape of medicinal chemistry and materials science, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering novel functionalities. The furan ring, an electron-rich aromatic heterocycle, is a privileged scaffold found in numerous bioactive natural products and synthetic compounds, conferring a range of biological activities including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Its ability to engage in various electronic interactions with biological targets makes it a valuable component in drug design.[2] Similarly, the aniline framework, particularly when substituted with methoxy groups as seen in the 3,4-dimethoxyaniline moiety, serves as a crucial building block for a multitude of therapeutic agents, contributing to their pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview of the synthesis of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline and its analogs. We will delve into the prevalent synthetic strategies, focusing on the reductive amination pathway, and explore the critical parameters that govern its success. The core of this document is a detailed, field-tested protocol designed for reproducibility and adaptability, empowering researchers to generate a diverse library of these promising compounds for further investigation in drug development and material science applications.[4][5]

Core Synthetic Strategy: Reductive Amination

The most robust and widely adopted method for synthesizing N-(furan-2-ylmethyl)-3,4-dimethoxyaniline analogs is the reductive amination of a furan-2-carbaldehyde derivative with a corresponding aniline derivative.[4][6] This process fundamentally involves two key transformations:

-

Schiff Base (Imine) Formation: The initial step is the condensation reaction between the aldehyde group of the furfural derivative and the primary amino group of the aniline. This reaction is typically acid-catalyzed and results in the formation of a C=N double bond, yielding an imine intermediate, commonly known as a Schiff base.[7][8]

-

Reduction to a Secondary Amine: The subsequent step involves the reduction of the imine intermediate to the target secondary amine. This can be achieved using various reducing agents.

This entire process can be performed in a stepwise manner, where the imine is isolated and then reduced, or as a more efficient one-pot reaction where the imine is formed and reduced in situ.[9][10]

The "Why": Mechanistic Insights and Rationale

Understanding the causality behind each step is critical for troubleshooting and optimization.

-

Acid Catalysis in Imine Formation: The condensation reaction is an equilibrium process.[11] An acidic catalyst (e.g., glacial acetic acid, HCl) is employed to protonate the carbonyl oxygen of the furfural, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the aniline's nitrogen atom.[4][11] This is followed by a dehydration step to form the stable imine.[4] The pH must be carefully controlled; excessive acidity will protonate the amine, rendering it non-nucleophilic and halting the reaction.[11]

-

Choice of Reducing Agent: The selection of the reducing agent is pivotal.

-

Sodium Borohydride (NaBH₄): A common, mild, and cost-effective reducing agent. It is typically used in a separate reduction step after the imine has been formed, often in protic solvents like methanol or ethanol.[12] Its selectivity for imines over aldehydes allows for its use, but it can be less effective for challenging or insoluble Schiff bases.[13]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent than NaBH₄, particularly well-suited for one-pot reductive aminations.[10] It is tolerant of mildly acidic conditions, allowing the imine formation and reduction to occur concurrently without significantly reducing the starting aldehyde.[10]

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) is a powerful method for reduction.[10] This approach is often very clean but requires specialized equipment (hydrogenator).

-

The overall synthetic workflow is a versatile platform for creating a library of analogs by simply varying the starting materials—using substituted furfural derivatives or a range of substituted anilines.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key stages of the synthesis.

Caption: General two-step workflow for the synthesis.

Caption: Mechanism of acid-catalyzed imine formation.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) to determine completion.

Protocol 1: Two-Step Synthesis of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

This method involves the formation and isolation of the Schiff base before reduction, which can be advantageous for purification and characterization of the intermediate.

Step A: Synthesis of the Schiff Base Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxyaniline (1.0 eq.) in a suitable solvent such as ethanol or methanol (approx. 5-10 mL per gram of aniline).[4]

-

Addition of Aldehyde: To this solution, add furan-2-carbaldehyde (1.0 eq.) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[8]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 2-4 hours.[4] Monitor the reaction progress by TLC until the starting materials are consumed.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The imine product may precipitate. If so, collect the solid by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step B: Reduction of the Schiff Base to the Secondary Amine

-

Dissolution: Suspend the purified Schiff base intermediate (1.0 eq.) in methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-5 hours.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[12]

Protocol 2: One-Pot Synthesis via Reductive Amination

This streamlined approach is often preferred for its efficiency and is particularly effective when using sodium triacetoxyborohydride.[10]

-

Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq.) and furan-2-carbaldehyde (1.0 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10]

-

Acid Catalyst: Add glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Be aware of potential gas evolution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir vigorously until gas evolution ceases.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Synthesis of Representative Analogs

To illustrate the versatility of these protocols, the following table summarizes hypothetical results for the synthesis of various analogs. The choice of aniline and the reaction conditions can be tailored to achieve desired outcomes.

| Entry | Aniline Analog | Furfural Analog | Method | Reducing Agent | Time (h) | Yield (%) |

| 1 | 3,4-Dimethoxyaniline | Furan-2-carbaldehyde | Two-Step | NaBH₄ | 4 + 5 | 85 |

| 2 | 4-Fluoroaniline | Furan-2-carbaldehyde | One-Pot | NaBH(OAc)₃ | 24 | 78 |

| 3 | 3,4-Dimethoxyaniline | 5-Methylfuran-2-carbaldehyde | One-Pot | NaBH(OAc)₃ | 20 | 82 |

| 4 | Aniline | Furan-2-carbaldehyde | Two-Step | H₂, Pd/C | 3 + 6 | 92 |

| 5 | 4-(Trifluoromethyl)aniline | Furan-2-carbaldehyde | One-Pot | NaBH(OAc)₃ | 24 | 65 |

Structural Characterization and Validation

Confirmation of the synthesized N-(furan-2-ylmethyl)-3,4-dimethoxyaniline analogs is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons on both the furan and aniline rings, the methoxy groups (~3.8-3.9 ppm), and a key singlet for the methylene (-CH₂-) bridge connecting the two rings (~4.3-4.5 ppm). The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a secondary amine N-H proton signal confirms the reaction.[12][14]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton, showing signals for the furan and aniline carbons, the methoxy carbons, and the crucial methylene bridge carbon.[12][14]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The disappearance of the strong C=O stretch from the aldehyde (~1670 cm⁻¹) and the C=N stretch of the imine intermediate (~1630 cm⁻¹), along with the appearance of a secondary amine N-H stretch (~3300-3400 cm⁻¹), provides definitive evidence of a successful reduction.[12][15]

-

HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the synthesized compound, confirming its elemental composition.[12][15]

By following these detailed protocols and analytical validation steps, researchers can confidently synthesize and characterize a wide array of novel N-(furan-2-ylmethyl)-3,4-dimethoxyaniline analogs, paving the way for new discoveries in medicine and materials.

References

-

Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Available from: [Link]

-

PubMed. (2024, September 27). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Available from: [Link]

-

ResearchGate. Synthesis of SB from a secondary amine. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

MDPI. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

ResearchGate. (2025, August 6). Preparation of 3,4,5-substituted furan-2(5H)-ones using HY Zeolite nano-powder as an efficient catalyst. Available from: [Link]

-

The Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Available from: [Link]

-

National Institutes of Health (NIH). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Available from: [Link]

-

ResearchGate. (2020, May 2). Unreducible schiff base?. Available from: [Link]

-

National Institutes of Health (NIH). (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

-

ResearchGate. (2025, August 5). Synthesis and biological activity studies of furan derivatives. Available from: [Link]

-

ResearchGate. (2025, October 15). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

-

National Institutes of Health (NIH). (2015, July 15). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Available from: [Link]

-

ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

Indian Journal of Chemistry (IJC). (2024, September 24). Synthesis, Characterization and Catalytic Optimization of Schiff Bases Containing 8-Methyl-quinazolinones as Potent Anti-inflammatory and Antimicrobial Scaffolds. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Available from: [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024, November 9). Available from: [Link]

-

ResearchGate. (2025, August 5). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Available from: [Link]

Sources

- 1. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Buy N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | 436088-80-1 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]

- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

This guide provides a comprehensive technical overview of the molecular structure of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, a molecule of interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and physicochemical properties.

Introduction

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, with the molecular formula C₁₃H₁₅NO₃, is an organic compound featuring a furan moiety linked via a methylene bridge to the nitrogen atom of 3,4-dimethoxyaniline.[1] This unique combination of a furan ring, a secondary amine, and a dimethoxy-substituted benzene ring imparts specific chemical and physical properties that make it a valuable scaffold in the development of novel bioactive compounds and functional materials.[1] The furan ring is a common motif in pharmacologically active molecules, while the dimethoxyaniline portion is also found in numerous natural and synthetic compounds with diverse biological activities. The exploration of this molecule's structural characteristics is paramount to understanding its reactivity, potential biological targets, and applications in areas such as organic light-emitting diodes (OLEDs).[1]

Molecular Structure and Physicochemical Properties

The molecular structure of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is characterized by the covalent linkage of a furan-2-ylmethyl group to the amino group of 3,4-dimethoxyaniline. This structure gives rise to a specific set of physicochemical properties that are critical for its handling, formulation, and application.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | Calculated |

| CAS Number | 436088-80-1 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like DMSO, Chloroform.[1] | [1] |

Structural Visualization

The following diagram illustrates the 2D chemical structure of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, highlighting its key functional groups.

Caption: 2D structure of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline.

Synthesis and Mechanistic Insights

The primary synthetic route to N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is through reductive amination. This method is favored for its efficiency and the availability of starting materials.

Reductive Amination Pathway

The synthesis involves a two-step, one-pot reaction between furfural and 3,4-dimethoxyaniline. The initial step is the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination synthesis pathway.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for the reductive amination of furanic aldehydes.[2][3]

Materials:

-

Furfural (1.0 eq)

-

3,4-Dimethoxyaniline (1.0 eq)

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Glacial acetic acid (catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxyaniline in methanol. Add a catalytic amount of glacial acetic acid. To this solution, add furfural dropwise at room temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the imine is typically observed over a period of 1-4 hours.

-

Reduction: Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions. Causality Insight: The portion-wise addition of the strong reducing agent NaBH₄ is crucial to control the exothermic reaction and prevent side reactions.

-

Quenching and Extraction: After the addition of NaBH₄ is complete, allow the reaction to stir for an additional 2-3 hours at room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Work-up and Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Self-Validation: The purity and identity of the synthesized compound must be confirmed by spectroscopic methods as detailed in the following section. The disappearance of the aldehyde proton signal from furfural and the appearance of a new methylene bridge signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Spectroscopic Elucidation of the Molecular Structure

The definitive structure of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is established through a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related 4-substituted N-(2-furylmethyl)anilines provide a strong basis for interpretation.[4]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (aniline ring) | 6.2 - 6.8 | m | 3H | Protons on the dimethoxybenzene ring |

| Furan Ring | 6.1 - 7.4 | m | 3H | Protons at C3, C4, and C5 of the furan ring |

| Methylene Bridge (-CH₂-) | ~4.3 | s | 2H | Protons of the methylene group linking the furan and aniline moieties |

| Methoxyl (-OCH₃) | ~3.8 | s | 6H | Protons of the two methoxy groups |

| Amine (-NH-) | ~3.5 | br s | 1H | Proton on the nitrogen atom |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbons | Chemical Shift (δ, ppm) |

| Aromatic (aniline ring) | 100 - 150 |

| Furan Ring | 105 - 155 |

| Methylene Bridge (-CH₂-) | ~45 |

| Methoxyl (-OCH₃) | ~56 |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3450 | N-H stretch | Secondary amine |

| 3100 - 3150 | C-H stretch | Furan ring |

| 2850 - 3000 | C-H stretch | Methylene and methoxy groups |

| ~1600 | C=C stretch | Aromatic and furan rings |

| 1200 - 1300 | C-O stretch | Aryl ethers (methoxy groups) |

| 1000 - 1100 | C-N stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A study on 4-substituted N-(2-furylmethyl)anilines indicates that a characteristic fragment is the furfuryl cation [C₅H₅O]⁺ at m/z 81.[1]

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 233

-

Major Fragments: m/z = 152 ([M - C₅H₅O]⁺), m/z = 81 ([C₅H₅O]⁺)

Characterization Workflow

The following workflow outlines the systematic approach to confirming the synthesis and purity of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline.

Caption: Workflow for purification and characterization.

Potential Applications and Future Directions

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is a promising candidate for further investigation in several fields. Its structural motifs suggest potential biological activities, including antifungal and antibacterial properties that warrant further exploration.[1] In the realm of materials science, its derivatives have been investigated for their potential use in OLEDs due to their photophysical properties and thermal stability.[1]

Future research should focus on:

-

Detailed Biological Screening: A comprehensive evaluation of its activity against a wider range of microbial strains and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and analysis of analogs to understand how structural modifications impact its biological and physical properties.

-

Advanced Materials Development: Further exploration of its utility in the design of novel organic electronic materials.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline. Through a combination of synthetic protocols and spectroscopic analysis, a clear understanding of its structure and properties can be achieved. The insights provided herein are intended to serve as a valuable resource for researchers and professionals working with this and related compounds, facilitating further discovery and innovation.

References

-

PubChem. 3,4-Dimethoxyaniline. Retrieved from [Link]

-

PubChem. N-(furan-2-ylmethylene)aniline. Retrieved from [Link]

-

PubChemLite. N-[(furan-2-yl)methyl]aniline. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Retrieved from [Link]

- Google Patents. US10392715B2 - Electrochemical reductive amination of furfural-based molecules.

-

MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Retrieved from [Link]

-

Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]

-

PubMed. (2022, April 7). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. 3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one. Retrieved from [Link]

Sources

Technical Guide: Development & Evaluation of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline Derivatives as Antifungal Agents

Executive Summary

Fungal resistance to azoles and echinocandins is a critical public health threat, necessitating the exploration of novel pharmacophores. This guide details the technical evaluation of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline , a secondary amine scaffold combining a heteroaromatic furan head group with an electron-rich dimethoxyaniline tail.

This specific structural arrangement offers a dual-action potential: the furan moiety mimics the lipophilic characteristics required for fungal membrane penetration (similar to the distal rings in azole antifungals), while the 3,4-dimethoxy substitution pattern enhances metabolic stability and hydrogen-bond acceptor capability within the target active site (typically Lanosterol 14α-demethylase).

This document provides a comprehensive roadmap for the synthesis, biological validation, and mechanistic interrogation of this scaffold.

Chemical Rationale & Structure-Activity Relationship (SAR)

The design of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is grounded in bioisosteric replacement and electronic optimization.

Pharmacophore Analysis

-

Furan-2-ylmethyl Group: Acts as a bioisostere for benzyl or heteroaryl rings found in current antifungals (e.g., voriconazole). The oxygen atom in the furan ring increases polarity relative to a phenyl ring, potentially improving solubility without sacrificing the planarity required for π-π stacking interactions in the enzyme active site.

-

Secondary Amine Linker: Provides a crucial hydrogen bond donor/acceptor site. At physiological pH, the amine may be protonated, facilitating ionic interactions with aspartate or glutamate residues in the fungal target protein.

-

3,4-Dimethoxyaniline Moiety: The electron-donating methoxy groups at the 3 and 4 positions increase the electron density of the aniline ring. This enhances the nucleophilicity of the amine during synthesis and improves the binding enthalpy via van der Waals interactions in hydrophobic pockets.

Chemical Synthesis Strategy

The most robust route for synthesizing this secondary amine is Reductive Amination . This "one-pot, two-step" protocol minimizes isolation of unstable intermediates and maximizes yield.

Reaction Pathway (Graphviz Visualization)

Caption: Stepwise reductive amination pathway converting furfural and aniline precursors into the target secondary amine.

Detailed Synthesis Protocol

Objective: Synthesize 5.0 g of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline.

Reagents:

-

Furan-2-carboxaldehyde (Furfural): 1.0 eq

-

3,4-Dimethoxyaniline: 1.0 eq

-

Sodium Borohydride (NaBH₄): 1.5 eq

-

Methanol (anhydrous): Solvent

-

Acetic Acid (catalytic): Optional (to accelerate imine formation)

Step-by-Step Methodology:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous methanol (50 mL).

-

Add Furfural (1.0 eq) dropwise while stirring.

-

Critical Control Point: If reaction is slow, add 2-3 drops of glacial acetic acid.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) until the starting aniline spot disappears and the imine spot appears.

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add NaBH₄ (1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

-

Allow the mixture to warm to room temperature and stir overnight (12h).

-

-

Work-up & Purification:

-

Quench the reaction with distilled water (20 mL).

-

Evaporate methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Validation:

-

1H NMR (CDCl3): Look for the singlet methylene spacer (~4.3 ppm) and the disappearance of the imine proton (~8.3 ppm).

-

HRMS: Confirm molecular ion peak [M+H]+.

Biological Evaluation: Antifungal Efficacy

To validate the "potential" of this agent, rigorous testing against standard fungal pathogens is required. The following protocols adhere to CLSI M27-A3 standards.

In Vitro Susceptibility Testing (MIC Determination)[1]

Protocol Source: Clinical and Laboratory Standards Institute (CLSI) M27-A3 [1].[1][2]

Workflow:

-

Inoculum Preparation:

-

Culture Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (1-5 × 10⁶ cells/mL).

-

Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

-

-

Plate Setup:

-

Use sterile 96-well microtiter plates.

-

Add 100 µL of test compound (dissolved in DMSO, final concentration range 0.125 – 64 µg/mL).

-

Add 100 µL of fungal inoculum.

-

Include controls: Fluconazole (Positive), DMSO only (Solvent), Media only (Sterility).

-

-

Incubation & Readout:

-

Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 50% inhibition of growth compared to the growth control (visually or via OD₆₀₀).

-

Data Interpretation (Representative Table)

| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Cytotoxicity CC50 (µg/mL) | Selectivity Index (SI) |

| Target Derivative | 2.0 - 4.0 | 4.0 - 8.0 | > 64.0 | > 16 |

| Fluconazole (Control) | 0.5 - 1.0 | > 64.0 (Resistant) | > 100 | High |

| Voriconazole (Control) | 0.03 | 0.5 | > 100 | High |

Note: The "Target Derivative" values are theoretical targets for a hit compound. An SI > 10 is considered promising for early-stage drug discovery.

Mechanism of Action (MoA) Investigation

The structural similarity to azoles suggests inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis.

Proposed Signaling Pathway Interference

Caption: The derivative competitively binds CYP51, halting ergosterol synthesis and compromising membrane integrity.

Validation Protocol: Ergosterol Quantitation

To confirm this mechanism, perform a sterol extraction assay:

-

Treat C. albicans with the derivative at MIC/2 for 16h.

-

Harvest cells and saponify with alcoholic KOH at 80°C for 1h.

-

Extract sterols with n-heptane.

-

Analyze via UV-Vis spectrophotometry. A decrease in the characteristic ergosterol peaks (281.5 nm) compared to control confirms the MoA.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[1][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

- Mishra, M., et al. (2020). "Synthesis and antifungal activity of novel furan-2-yl derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for furan pharmacophores).

-

Vandeputte, P., et al. (2012). "Mechanism of Azole Resistance in Aspergillus fumigatus." Antimicrobial Agents and Chemotherapy.

-

Abdel-Rahman, T. M., et al. (2017). "Synthesis and antimicrobial activity of some new furan-2-one derivatives." Journal of Advanced Research.

Sources

reductive amination protocol for N-(furan-2-ylmethyl)-3,4-dimethoxyaniline synthesis

Reductive Amination Protocol for the Synthesis of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Introduction